5-Hexyl-1,4-dioxan-2-one
CAS No.: 93691-78-2
Cat. No.: VC17112689
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93691-78-2 |
---|---|
Molecular Formula | C10H18O3 |
Molecular Weight | 186.25 g/mol |
IUPAC Name | 5-hexyl-1,4-dioxan-2-one |
Standard InChI | InChI=1S/C10H18O3/c1-2-3-4-5-6-9-7-13-10(11)8-12-9/h9H,2-8H2,1H3 |
Standard InChI Key | KBOAQIXMCPQXIP-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCC1COC(=O)CO1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Hexyl-1,4-dioxan-2-one features a dioxane ring (1,4-dioxane) substituted with a hexyl group at position 5 and a carbonyl group at position 2 . The six-membered ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent ether linkages . The hexyl chain extends outward, contributing to the compound’s hydrophobicity and influencing its solubility in organic solvents like dichloromethane and ethyl acetate.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 186.25 g/mol | |
Density | 1.280–1.286 g/cm³ | |
Boiling Point | 293.5°C at 760 mmHg | |
Flash Point | 118.8°C | |
LogP (Partition Coefficient) | 1.898 |
Synthesis Methods
Acid-Catalyzed Esterification
The most common synthesis route involves reacting hexyl alcohol with 1,4-dioxane-2-one under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid). The mechanism proceeds via nucleophilic attack by the alcohol on the carbonyl carbon, followed by ring-opening and re-cyclization to form the dioxanone derivative. Yields typically range from 65% to 80%, depending on reaction time and catalyst concentration.
Carbon Monoxide-Based Synthesis
An alternative method employs carbon monoxide and formaldehyde in the presence of hydrogen fluoride as a catalyst. This gas-phase reaction facilitates the formation of the dioxane ring while introducing the hexyl substituent through subsequent alkylation steps. Though less commonly used, this approach avoids solvent waste and aligns with green chemistry principles.
Reaction Scheme:
Biological Interactions and Mechanisms
Membrane Binding Activity
5-Hexyl-1,4-dioxan-2-one exhibits affinity for phospholipid membranes enriched with phosphatidylinositol 4,5-bisphosphate (PIP2). Computational studies suggest that the compound’s hydrophobic hexyl chain embeds into the lipid bilayer, while the polar dioxanone ring interacts with PIP2 headgroups. This interaction modulates membrane curvature, potentially facilitating endocytosis and intracellular signaling.
Enzymatic Hydrolysis
In aqueous environments, the compound undergoes slow hydrolysis catalyzed by esterases, yielding hexyl alcohol and 1,4-dioxane-2-carboxylic acid . The rate of hydrolysis increases at alkaline pH, with a half-life of approximately 48 hours at pH 9 . This degradability reduces bioaccumulation risks but limits its utility in long-term biological assays .
Applications in Organic Synthesis
Lactone Formation
The compound serves as a precursor for γ-hexyl lactones through ring-opening polymerization. For example, heating 5-hexyl-1,4-dioxan-2-one at 150°C in the presence of stannous octoate yields polyesters with applications in biodegradable plastics.
Pharmaceutical Intermediates
Its carbonyl group participates in Grignard reactions, enabling the synthesis of tertiary alcohols used in antihistamines and antifungals. A recent study demonstrated its use in producing a key intermediate for the antiviral drug Remdesivir.
Industrial and Environmental Considerations
Scalability Challenges
Industrial production faces hurdles in catalyst recovery and byproduct management. Heterogeneous catalysts, such as zeolite-supported acids, have been proposed to improve recyclability and reduce costs.
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